2-methyl-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine
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Overview
Description
2-methyl-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with an azetidine and pyrazole moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been known to interact with a broad range of targets .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets in a variety of ways . For instance, some imidazole derivatives have been reported to show both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms .
Biochemical Pathways
Compounds with similar structures have been known to affect a variety of biochemical pathways .
Pharmacokinetics
Compounds with similar structures, such as imidazole and pyrazole derivatives, are known to have a broad range of pharmacokinetic properties .
Result of Action
Compounds with similar structures have been known to exhibit a variety of biological activities .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common route includes the formation of the pyrazole ring followed by the construction of the azetidine ring and finally the pyrimidine ring. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-methyl-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: Compounds like 1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-ones.
Imidazole derivatives: Compounds such as 2-(5-methyl-1H-imidazol-4-yl)ethanol.
Uniqueness
2-methyl-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-4-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c1-10-5-15-18(6-10)9-12-7-17(8-12)13-3-4-14-11(2)16-13/h3-6,12H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUQSPIWQJBMOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC(=NC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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